molecular formula C7H4BrClN2 B12950240 2-(6-Bromo-4-chloropyridin-2-yl)acetonitrile

2-(6-Bromo-4-chloropyridin-2-yl)acetonitrile

Cat. No.: B12950240
M. Wt: 231.48 g/mol
InChI Key: AIIDRLNVMXNZIS-UHFFFAOYSA-N
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Description

2-(6-Bromo-4-chloropyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C7H3BrClN It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromo-4-chloropyridin-2-yl)acetonitrile typically involves the bromination and chlorination of pyridine derivatives. One common method includes the reaction of 2-chloropyridine with bromine in the presence of a catalyst to yield 2-bromo-4-chloropyridine. This intermediate is then reacted with acetonitrile under specific conditions to produce the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-4-chloropyridin-2-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-(6-Bromo-4-chloropyridin-2-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Bromo-4-chloropyridin-2-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Bromo-4-chloropyridin-2-yl)acetonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H4BrClN2

Molecular Weight

231.48 g/mol

IUPAC Name

2-(6-bromo-4-chloropyridin-2-yl)acetonitrile

InChI

InChI=1S/C7H4BrClN2/c8-7-4-5(9)3-6(11-7)1-2-10/h3-4H,1H2

InChI Key

AIIDRLNVMXNZIS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CC#N)Br)Cl

Origin of Product

United States

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